10-Methoxycarbamazepine 10-Methoxycarbamazepine Intermediate in the preparation of dibenzazepine derivatives.
Brand Name: Vulcanchem
CAS No.: 28721-09-7
VCID: VC21332906
InChI: InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
SMILES: COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

10-Methoxycarbamazepine

CAS No.: 28721-09-7

Cat. No.: VC21332906

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

10-Methoxycarbamazepine - 28721-09-7

CAS No. 28721-09-7
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 5-methoxybenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
Standard InChI Key PIZOFBKQWNPKDK-UHFFFAOYSA-N
SMILES COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Canonical SMILES COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Appearance Off-White Solid
Melting Point >186°C

Chemical Identity and Structure

10-Methoxycarbamazepine, with the IUPAC name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is characterized by a tricyclic structure with molecular formula C16H14N2O2 and molecular weight of 266.29 g/mol . The compound is registered under CAS number 28721-09-7 and is also known by several synonyms including Oxcarbazepine EP Impurity B, highlighting its relationship to oxcarbazepine as a potential impurity in pharmaceutical preparations .

The molecular structure features a dibenzazepine skeleton with a methoxy substituent at position 10 and a carboxamide group at position 5. This specific arrangement provides the compound with its characteristic chemical properties and pharmaceutical relevance.

Physical and Chemical Properties

10-Methoxycarbamazepine exhibits distinct physical and chemical properties that are important for its handling, analysis, and application in pharmaceutical contexts. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of 10-Methoxycarbamazepine

PropertyValue
Physical stateSolid
ColorOff-White
Melting point186-188°C
Boiling point468.0±55.0 °C (Predicted)
Density1.31
pKa13.86±0.40 (Predicted)
SolubilitySlightly soluble in DMSO and Methanol
Storage conditionsSealed in dry container at room temperature

The compound exists as an off-white solid with defined melting and boiling points that facilitate its identification and purification . Its limited solubility profile in common organic solvents like DMSO and methanol is an important consideration for analytical and synthetic applications.

Synthesis and Production Methods

The synthesis of 10-Methoxycarbamazepine has been the subject of significant research, with several methods developed to optimize yield and purity. One of the most documented approaches involves the reaction of 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of suitable mild acidic reagents.

Patent Process Development

A notable process detailed in patent literature (US20030105076A1) describes an improved method for preparing 10-methoxycarbamazepine that provides higher selectivity and better yields compared to previously documented approaches . This method represents a significant advancement over earlier processes that utilized hazardous reagents such as phosgene.

The patented process comprises reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in a suitable solvent in the presence of a mild acidic reagent. The reaction occurs under controlled conditions to maximize carboxamidation while minimizing unwanted side reactions, particularly hydrolysis of the enol-ether moiety .

Reaction Conditions and Parameters

The key reaction parameters that influence the synthesis of 10-methoxycarbamazepine include:

  • Solvent selection: Toluene has been identified as the preferred solvent, providing optimal solubility for both the starting material and cyanic acid while limiting the solubility of the acidic reagent .

  • Acid selection: Mild aromatic acids like benzoic acid and para-chlorobenzoic acid are preferred over stronger acids that would rapidly hydrolyze the enol-ether function of the starting material .

  • Temperature: The reaction is typically conducted under reflux conditions to promote complete conversion .

  • Reagent generation: Cyanic acid is often generated in situ by reacting an alkali metal cyanate (typically sodium cyanate) with the mild acidic reagent .

Improved Synthesis Process

The improved synthesis process described in the patent literature provides several advantages:

  • Higher selectivity: The carboxamidation reaction selectivity can exceed 75% compared to hydrolysis of the enol-ether moiety .

  • Avoidance of hazardous reagents: The process eliminates the need for highly toxic reagents like phosgene or chlorosulphonyl isocyanate .

  • Simplified purification: The process results in fewer impurities, facilitating easier purification of the final product .

Table 2: Example Reaction Conditions from Patent Literature

ParameterCondition
Starting material10-methoxyiminostilbene
SolventToluene
Acid catalystBenzoic acid
Cyanate sourceSodium cyanate
TemperatureReflux (85-90°C)
Reaction time6-14 hours
Subsequent processingFiltration, washing with 5% sodium carbonate, water wash

Example results from the patented process indicate that using 100 g of 10-methoxyiminostilbene with appropriately scaled reagents can yield approximately 45-55 g of pure oxcarbazepine after subsequent hydrolysis steps .

10-Methoxycarbamazepine serves as an important analytical reference standard in pharmaceutical analysis, particularly for quality control of oxcarbazepine production and formulations.

Reference Standard Applications

SupplierProduct FormatPurityProduct TypeApplications
LGC StandardsNeatNot specifiedImpurity Reference MaterialAnticonvulsants/anti-epileptics analysis
USP25 mg vialNot specifiedPharmaceutical Analytical ImpurityPharmaceutical quality control
Sigma-AldrichAnalytical standardNot specifiedSecondary Pharmaceutical StandardPharmaceutical analysis

The compound is classified as an EP (European Pharmacopoeia) Impurity B for carbamazepine, highlighting its regulatory importance in pharmaceutical quality control .

Analytical Methods

Several analytical methods have been developed and validated for the detection and quantification of 10-methoxycarbamazepine in pharmaceutical samples. These include:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Spectroscopic methods

These methods are crucial for ensuring the quality and safety of pharmaceutical products containing related compounds like oxcarbazepine.

Pharmacological Relevance

While 10-methoxycarbamazepine itself is primarily significant as a synthetic intermediate rather than an active pharmaceutical ingredient, its relationship to pharmacologically active compounds warrants discussion.

Relationship to Oxcarbazepine

10-Methoxycarbamazepine is a crucial intermediate in the synthesis of oxcarbazepine, which is an established anticonvulsant medication . Oxcarbazepine is used for:

  • Treatment of epilepsy and seizure disorders

  • Management of AIDS-related neural disorders

  • Treatment of Parkinson's disease and Parkinsonian syndromes

The structural similarities between 10-methoxycarbamazepine and oxcarbazepine are significant, with the main difference being the oxidation state of the carbon at position 10.

Classification ParameterDetails
GHS SymbolGHS07
Signal wordWarning
Hazard statementsH302 (Harmful if swallowed)
Precautionary statementsP280-P305+P351+P338
Hazard CodesXn
Risk Statements22

The compound is classified under the Globally Harmonized System (GHS) with the hazard symbol GHS07 indicating acute toxicity (category 4), specifically through the oral route .

ManufacturerProduct FormatAmountPrice (USD)
TRCNeat1g$75
AK ScientificNeat25mg$48
AK ScientificNeat1g$58
American Custom Chemicals Corporation95.00% purity25mg$704.55
American Custom Chemicals Corporation95.00% purity250mg$1593.9
USPReference standard25mg$750.00

The significant variation in pricing (as seen in the table above) reflects differences in purity, certification, and intended use of the material .

Current Research Applications

Current research applications of 10-methoxycarbamazepine are primarily focused on:

  • Development of improved synthetic routes for oxcarbazepine production

  • Analytical method development for pharmaceutical quality control

  • Structure-activity relationship studies for novel anticonvulsant medications

The compound's well-defined structure and established role in pharmaceutical synthesis make it a valuable tool in these research contexts.

10-Methoxycarbamazepine represents an important compound in pharmaceutical chemistry, particularly in the context of anticonvulsant drug development and quality control. Its role as a synthetic intermediate for oxcarbazepine, combined with its application as an analytical reference standard, underscores its significance in pharmaceutical research and manufacturing.

The compound's chemical properties, established synthesis methods, and clearly defined hazard profile make it a well-characterized chemical entity with specific applications in pharmaceutical science. Continued research in optimization of synthetic routes and analytical methods involving this compound will likely contribute to improvements in the production and quality control of important anticonvulsant medications.

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